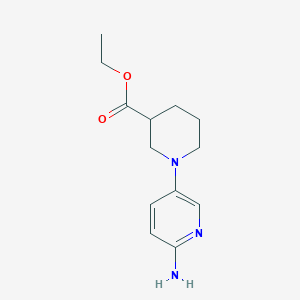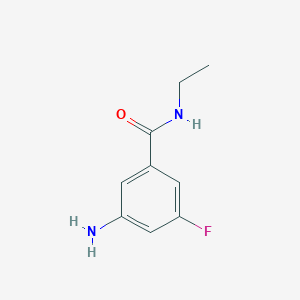![molecular formula C10H10N2O B1406106 1,4-dimetil-1H-pirrolo[2,3-b]piridina-3-carbaldehído CAS No. 27284-69-1](/img/structure/B1406106.png)
1,4-dimetil-1H-pirrolo[2,3-b]piridina-3-carbaldehído
Descripción general
Descripción
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol . The compound has been used in the development of a class of derivatives targeting FGFR with development prospects .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The InChI string is InChI=1S/C9H10N2/c1-7-3-5-10-9-8(7)4-6-11(9)2/h3-6H,1-2H3 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 146.19 g/mol, XLogP3-AA of 1.6, hydrogen bond donor count of 0, hydrogen bond acceptor count of 1, and rotatable bond count of 0 . The compound also has a topological polar surface area of 17.8 Ų and a complexity of 147 .Aplicaciones Científicas De Investigación
Terapia contra el Cáncer: Inhibidores de FGFR
1,4-dimetil-1H-pirrolo[2,3-b]piridina-3-carbaldehído: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que está involucrado en la progresión y el desarrollo de varios cánceres . Estos derivados pueden inhibir la proliferación, migración e invasión de las células cancerosas, lo que los convierte en candidatos prometedores para la terapia contra el cáncer.
Tratamiento del Cáncer de Mama
Específicamente, en la investigación del cáncer de mama, estos compuestos han demostrado eficacia contra las líneas celulares de cáncer de mama 4T1, inhibiendo la proliferación celular e induciendo la apoptosis . Esta aplicación es significativa debido a la naturaleza agresiva de este tipo de cáncer.
Orientación a las Vías de Transducción de Señales
Los derivados del compuesto están involucrados en la regulación de vías de transducción de señales como RAS–MEK–ERK, PLCγ y PI3K–Akt . Estas vías son cruciales para el desarrollo de órganos, la proliferación celular y la angiogénesis, lo que destaca el potencial del compuesto en biología del desarrollo e investigación del cáncer.
Optimización del Compuesto Principal
Debido a su bajo peso molecular y su potente actividad, This compound sirve como un compuesto principal atractivo para su posterior optimización en el desarrollo de fármacos . Este es un paso crítico en la industria farmacéutica para crear fármacos más efectivos.
Inmunomoduladores Antitumorales
Como reactivo, este compuesto se utiliza en la preparación de inhibidores de la dioxigenasa de triptófano, que tienen potencial como inmunomoduladores antitumorales . Esta aplicación es particularmente interesante por su doble función en el tratamiento del cáncer y la modulación del sistema inmunológico.
Inhibición de la Actividad Enzimática
El compuesto también es un reactivo para los inhibidores de la actividad de BACE-1, una enzima relacionada con la enfermedad de Alzheimer . Esto sugiere una posible aplicación en la investigación de enfermedades neurodegenerativas.
Investigación del Cáncer de Próstata
Otra aplicación incluye el desarrollo de inhibidores de la invasión y migración del cáncer de próstata . Dada la prevalencia del cáncer de próstata, esta aplicación de investigación tiene importantes implicaciones terapéuticas.
Inhibición de Quinasas
Por último, sirve como precursor para la síntesis de inhibidores de la quinasa del ciclo de división celular 7 . Las quinasas desempeñan un papel fundamental en la regulación del ciclo celular, y su inhibición es un área clave de investigación en la terapia contra el cáncer.
Mecanismo De Acción
Target of Action
The primary target of 1,4-Dimethyl-1H-pyrrolo[2,3-B]pyridine-3-carboxaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action affects these pathways and their downstream effects. The inhibition of FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are crucial in the context of cancer therapy, as abnormal FGFR signaling is associated with tumor progression and resistance to treatment .
Cellular Effects
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been shown to influence various cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis, particularly in breast cancer 4T1 cells . The compound also significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anti-cancer effects .
Molecular Mechanism
The molecular mechanism of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit FGFRs is attributed to its structural features, which allow it to fit into the ATP-binding pocket and form stable interactions with key amino acid residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Degradation products and their potential impact on cellular processes also need to be explored to fully understand the compound’s temporal effects .
Dosage Effects in Animal Models
The effects of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage that maximizes therapeutic benefits while minimizing side effects is crucial for its potential clinical application .
Metabolic Pathways
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are essential for its elimination from the body and can influence its overall pharmacokinetic profile . Understanding the metabolic pathways of this compound is important for predicting its behavior in vivo and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is localized primarily in the cytoplasm of cancer cells, where it interacts with FGFRs and other target proteins . The compound’s subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
1,4-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-11-10-9(7)8(6-13)5-12(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMKXBFBLVDUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203939 | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27284-69-1 | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27284-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)


![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B1406033.png)

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)


![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)
